N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide
Overview
Description
N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C12H19N3O2 and its molecular weight is 237.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide derivatives have demonstrated significant antitumor activity. For instance, several compounds synthesized from similar structures have shown effective inhibition against various cancer cell lines. These include derivatives like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which exhibited notable antiproliferative properties (Lu et al., 2021). Similarly, compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide synthesized by condensation methods have also been reported to inhibit the proliferation of cancer cell lines (Hao et al., 2017).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure analysis of this compound and its derivatives are critical for understanding their pharmacological potential. Studies like the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide have provided insights into the molecular structure, which is crucial for determining their biological activity (Lu et al., 2020).
Pharmacological Interest
The pharmacological interest in this compound derivatives is due to their potential therapeutic applications. For example, the synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological activity has been a subject of research, indicating the scope of these compounds in drug development (Bijev et al., 2003).
Design and Molecular Docking
The design and molecular docking of this compound derivatives are significant for identifying their potential as effective therapeutic agents. Research in this area, such as the design and docking of novel 2-substituted-5-hydroxy-1-(1-methyl-3-morpholinopropyl)-1H-indole-3-carboxamide derivatives, explores their ability to modulate specific receptors, which could be vital for cancer treatment (Wagh et al., 2022).
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c16-12(11-3-1-4-13-11)14-5-2-6-15-7-9-17-10-8-15/h1,3-4,13H,2,5-10H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEJKURVRXZUGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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